molecular formula C7H13NO2 B2615422 rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine CAS No. 1993218-15-7

rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine

Cat. No.: B2615422
CAS No.: 1993218-15-7
M. Wt: 143.18 g/mol
InChI Key: PMVVAENUEIYCPG-BQBZGAKWSA-N
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Description

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine is a bicyclic compound featuring a fused pyran-oxazine ring system. Its stereochemistry (rel- configuration at 4aR and 8aR positions) imparts distinct conformational and electronic properties, making it relevant in medicinal chemistry and materials science. The compound’s rigid bicyclic structure enhances binding specificity to biological targets, as seen in related oxazine derivatives acting as GPR119 agonists or interacting with transmembrane (TM) protein regions .

Properties

CAS No.

1993218-15-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(4aR,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2/t6-,7-/m0/s1

InChI Key

PMVVAENUEIYCPG-BQBZGAKWSA-N

Canonical SMILES

C1COCC2C1NCCO2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-amino ketones and diazo pyruvates, catalyzed by ruthenium chloride (RuCl3) through a tandem N–H insertion/cyclization sequence . Another approach involves the enantioselective construction of the compound using a one-pot asymmetric transfer hydrogenation/cyclization process catalyzed by a combination of ruthenium and gold bimetallic catalysts .

Industrial Production Methods

Industrial production of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine exhibits several significant biological activities:

  • Antimicrobial Properties : This compound has shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties that could mitigate oxidative stress-related damage .
  • Receptor Modulation : Some derivatives of oxazines have been investigated for their ability to act as receptor modulators, which could be relevant in drug development for various diseases .

Potential Applications

The potential applications of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine span several fields:

  • Pharmaceuticals : Given its biological activities, this compound could be developed into therapeutic agents targeting infections or oxidative stress-related conditions.
  • Agricultural Chemicals : Its antimicrobial properties may be harnessed in agricultural formulations to protect crops from pathogens.
  • Material Science : The unique structural properties of this compound may allow for applications in developing new materials with specific functionalities.

Case Studies

Several case studies have been conducted to explore the applications and effects of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. This suggests its potential role in developing new antibiotics.
  • Antioxidant Research : In vitro assays indicated that rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine showed promising results in scavenging free radicals. This property is crucial for formulating supplements aimed at reducing oxidative stress.
  • Receptor Interaction Studies : Investigations into the receptor binding affinity of this compound revealed potential as a modulator for specific biological pathways involved in inflammatory responses.

Mechanism of Action

The mechanism of action of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Thiazine vs. Oxazine Derivatives

Replacing oxygen with sulfur in the oxazine ring yields thiazine analogs, such as Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide (CAS 1342743-05-8). Key differences include:

  • Electronic Effects : Sulfur’s lower electronegativity increases lipophilicity and alters hydrogen-bonding capacity compared to oxygen.
  • Bioactivity : Thiazine derivatives like Benzyl rel-(4aS,8aR)-4,4-dioxo-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate (CAS 60166-98-5) show enhanced metabolic stability but reduced receptor affinity compared to oxazines .
Benzoxathiins and Benzodithiins

1,4-Benzoxathiins (e.g., compounds 4a-c) and 1,4-benzodithiins (e.g., 7,8,11) feature sulfur substitutions in aromatic systems. These compounds exhibit broader π-conjugation but reduced stereochemical complexity compared to the octahydropyrano-oxazine scaffold .

Stereochemical and Substituent Effects

Stereoisomers and Binding Modes

The 4aR,8aR configuration of the target compound contrasts with 4aS,10bR or 4aR,10bS configurations in benzopyrano[3,4-b][1,4]oxazines. For example:

  • 4aS,10bR isomers interact with TM 4–6 residues near receptor entry gates.
  • 4aR,10bS isomers penetrate deeper into hydrophobic TM 7–12 regions .
    This highlights how stereochemistry dictates spatial orientation in biological systems.
Substituent Modifications

Pyrido[1,2-a]pyrimidin-4-one derivatives () share substituent diversity (e.g., methoxy, piperazine) but lack the fused pyrano-oxazine core. Substituents like 4-methylpiperazine or 3,4-dimethoxyphenyl in these analogs improve solubility but reduce ring strain compared to the target compound .

Key Research Findings

Stereochemistry Dictates Binding: The 4aR,8aR configuration positions the compound for interactions with hydrophobic TM domains, similar to benzopyrano-oxazines .

Thiazine vs. Oxazine Trade-offs : Thiazine derivatives prioritize stability over potency, whereas oxazines balance receptor affinity and synthetic complexity .

Substituent Flexibility : Pyrido[1,2-a]pyrimidin-4-ones demonstrate that substituent variation can compensate for structural rigidity in the parent scaffold .

Biological Activity

The compound rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine belongs to a class of heterocyclic compounds known as oxazines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that oxazines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazines can effectively inhibit various bacterial strains. In one study, compounds similar to rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine were tested against Gram-positive and Gram-negative bacteria. The results demonstrated moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMIC (µg/mL)
rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazineS. aureus32
E. coli64
Candida albicans16

Anti-Inflammatory Activity

Oxazines have also been noted for their anti-inflammatory properties. A study highlighted that certain oxazine derivatives demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of oxazines is another area of interest. Compounds within this class have been shown to induce apoptosis in cancer cell lines. For example, rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine may exhibit similar properties based on its structural analogs .

Case Study 1: GPR119 Agonists

A study focusing on the optimization of pyrimidodihydrooxazine derivatives reported that certain modifications led to enhanced agonistic activity at GPR119 receptors, which are targets for type 2 diabetes treatment. Although not directly tested on rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine, the findings suggest that similar compounds could yield beneficial metabolic effects .

Case Study 2: Neuroprotective Effects

Research has indicated that oxazine derivatives can exhibit neuroprotective effects by inhibiting β-secretase (BACE1), an enzyme involved in Alzheimer's disease pathology. This suggests a potential application for rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine in neurodegenerative disorders .

Q & A

Q. What are the key safety considerations when handling rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine in laboratory settings?

Methodological Answer:

  • Consult Safety Data Sheets (SDS) for hazard classification: The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation) .
  • Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and lab coats. Emergency protocols should include immediate decontamination and access to a poison control center .

Q. How can researchers determine the purity of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine post-synthesis?

Methodological Answer:

  • Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) for baseline separation of impurities.
  • Cross-validate with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and quantify residual solvents .

Q. What experimental design principles apply to synthesizing derivatives of this compound?

Methodological Answer:

  • Adopt factorial design (e.g., 2^k designs) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, orthogonal arrays can systematically vary factors like reflux time and reagent stoichiometry .
  • Use Design of Experiments (DoE) software (e.g., JMP or Minitab) to analyze interactions between variables and minimize trial-and-error approaches .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine?

Methodological Answer:

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
  • Use molecular dynamics simulations to model solvent interactions and refine spectral assignments .

Q. What strategies are effective in analyzing conflicting reactivity data in heterocyclic functionalization of this compound?

Methodological Answer:

  • Conduct kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) to differentiate between thermodynamic and kinetic control in reaction pathways .
  • Apply multivariate regression analysis to isolate variables (e.g., steric hindrance vs. electronic effects) contributing to divergent outcomes .

Q. How can researchers integrate machine learning to predict novel biological activities of derivatives?

Methodological Answer:

  • Train QSAR (Quantitative Structure-Activity Relationship) models using datasets from PubChem or ChEMBL. Descriptors like topological polar surface area (TPSA) and logP should be prioritized for pharmacokinetic predictions .
  • Validate models via leave-one-out cross-validation and external test sets to mitigate overfitting .

Q. What methodologies address challenges in scaling up enantioselective synthesis of this compound?

Methodological Answer:

  • Employ continuous-flow reactors to enhance heat/mass transfer and reduce racemization risks. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size distribution .

Methodological Frameworks

Q. How to design a cross-disciplinary study combining chemical synthesis and environmental impact assessment?

Methodological Answer:

  • Apply Life Cycle Assessment (LCA) frameworks (e.g., ISO 14040) to evaluate waste generation and energy consumption across synthetic routes .
  • Collaborate with computational chemists to model biodegradation pathways using software like EPI Suite .

Q. What statistical approaches are suitable for analyzing high-throughput screening data of derivatives?

Methodological Answer:

  • Use principal component analysis (PCA) to reduce dimensionality and identify clusters of bioactive compounds.
  • Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to adjust p-values in large datasets .

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